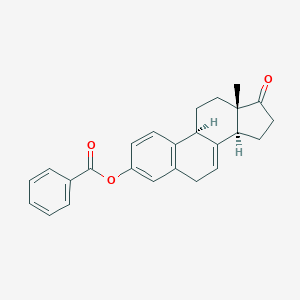
Tioglicolato de metilo
Descripción general
Descripción
Methyl Thioglycolate (MTG) is a chemical compound used as an intermediate in the pharmaceutical industry . It has been used to synthesize anti-inflammatory drugs, such as aspirin and ibuprofen, and also for the treatment of autoimmune diseases . It has a molecular formula of C3H6O2S .
Synthesis Analysis
There are several methods to synthesize MTG. One method involves adding sodium hyposulfite and methanol into a reactor, followed by a prescribed amount of methyl chloroacetate .Molecular Structure Analysis
The molecular structure of MTG is represented by the formula HSCH2CO2CH3 . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da .Chemical Reactions Analysis
MTG reacts with nonprotein components of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . It also reacts with isothiocyanate to form Rhodanine .Physical And Chemical Properties Analysis
MTG has a density of 1.1±0.1 g/cm3, a boiling point of 151.9±0.0 °C at 760 mmHg, and a vapour pressure of 3.6±0.2 mmHg at 25°C . It has a flash point of 35.0±7.8 °C and an index of refraction of 1.449 .Aplicaciones Científicas De Investigación
) and sulfate (. Esta investigación es crucial para comprender el destino ambiental de los compuestos de azufre y su impacto en la química atmosférica.
Investigación antitumoral
En el campo de la química medicinal, Tioglicolato de metilo reacciona con el componente no proteico del antibiótico antitumoral neocarzinostatina para formar un aducto 1:1 . Esta reacción es significativa para el desarrollo de nuevos fármacos de quimioterapia y para comprender el mecanismo de acción de los ya existentes.
Síntesis orgánica
This compound: se utiliza en la síntesis orgánica, particularmente en la preparación de varios heterociclos que contienen azufre. Por ejemplo, se ha utilizado para sintetizar 3-carbometoxi-4-oxotetrahidrotiopirano y 2- y 4-carbometoxi-3-oxotetrahidrotiofeno . Estos compuestos son intermediarios valiosos en la síntesis de moléculas más complejas.
Fotocatálisis
En fotocatálisis, This compound actúa como un ligando adecuado para reacciones de reordenamiento de Wittig [1,2] . Esta aplicación es esencial para crear estructuras moleculares específicas a través de reacciones químicas inducidas por la luz, un área en crecimiento en la química verde.
Nanotecnología
This compound: se ha utilizado para modificar la superficie de los nanobastones de oro mediante la conjugación con aminoetanotiol . Esta modificación es crucial para el desarrollo de nanomateriales con propiedades específicas, como una mayor estabilidad o capacidades de administración de fármacos dirigidos.
Síntesis asistida por microondas
El compuesto también se emplea en la síntesis asistida por microondas, proporcionando un acceso rápido a 3-aminobenzo[b]tiofenos . Este método es ventajoso por su velocidad y eficiencia, lo que es muy beneficioso en la síntesis química de alto rendimiento.
Ligando para reacciones químicas
Como ligando, This compound participa en diversas reacciones químicas, incluida la arilación directa de enlaces C-H de éteres bencílicos . Esta aplicación es significativa para la modificación de moléculas orgánicas, lo que podría conducir a nuevos materiales o fármacos.
Estudios de impacto ambiental
Por último, This compound se estudia por su impacto ambiental, particularmente en los ecosistemas marinos donde los compuestos organosulfurados juegan un papel importante . Comprender su comportamiento y degradación ayuda a evaluar los efectos ecológicos de los compuestos de azufre liberados al medio ambiente.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl thioglycolate, also known as Methyl mercaptoacetate , is a chemical compound that primarily targets disulfide bonds in various biochemical contexts . It’s known to interact with the nonprotein component of the antitumor antibiotic neocarzinostatin, forming a 1:1 adduct .
Mode of Action
The mode of action of Methyl thioglycolate involves its interaction with its targets, leading to significant changes in their structure and function. For instance, it reacts with isothiocyanate to form Rhodanine . This interaction demonstrates the compound’s ability to participate in chemical reactions that modify the structure of its targets.
Biochemical Pathways
Methyl thioglycolate is involved in several biochemical pathways. One notable pathway is the breaking of disulfide bonds in the cortex of hair . This process is crucial in hair treatment procedures such as perming and depilation. In the context of chemical synthesis, Methyl thioglycolate can react with 2-halobenzonitriles under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/10 mmhg) and density (1187 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of Methyl thioglycolate’s action can be observed at the molecular and cellular levels. For instance, in hair treatment, the breaking and reforming of disulfide bonds lead to changes in hair structure, either straightening or curling the hair . In chemical synthesis, its reaction with other compounds leads to the formation of new compounds with potential applications in various fields .
Action Environment
The action of Methyl thioglycolate can be influenced by various environmental factors. For instance, the presence of triethylamine and DMSO at 130 °C facilitates its reaction with 2-halobenzonitriles . .
Propiedades
IUPAC Name |
methyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJJIMOAABWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033673 | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [MSDSonline] | |
| Record name | Methyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
148 °C | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
2365-48-2 | |
| Record name | Methyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1608LA9EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Methyl thioglycolate?
A1: The molecular formula of Methyl thioglycolate is C3H6O2S, and its molecular weight is 106.14 g/mol.
Q2: What spectroscopic data is available for characterizing Methyl thioglycolate?
A: Methyl thioglycolate can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []
Q3: How does Methyl thioglycolate interact with enediyne compounds like dynemicin A?
A: Methyl thioglycolate can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []
Q4: How does Methyl thioglycolate participate in radical reactions?
A: Methyl thioglycolate acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []
Q5: What is the role of Methyl thioglycolate in organic synthesis?
A: Methyl thioglycolate serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]
Q6: Can Methyl thioglycolate be used in the synthesis of biologically relevant molecules?
A: Yes, Methyl thioglycolate plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]
Q7: Is Methyl thioglycolate compatible with polymeric materials?
A: Research suggests Methyl thioglycolate can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []
Q8: How does Methyl thioglycolate influence the biological activity of neocarzinostatin?
A: Methyl thioglycolate activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including Methyl thioglycolate, influences the ratio of different deoxyribose 4'-oxidation products. [, ]
Q9: Does Methyl thioglycolate impact the toxicity of illudins?
A: Illudins, another class of antitumor compounds, react with thiols, including Methyl thioglycolate, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []
A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of Methyl thioglycolate-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]
Q10: What is known about the safety profile of Methyl thioglycolate?
A: Studies indicate that Methyl thioglycolate can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []
Q11: What analytical methods are used to study Methyl thioglycolate?
A: Various analytical techniques are employed to characterize and quantify Methyl thioglycolate, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
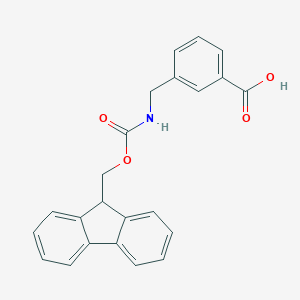

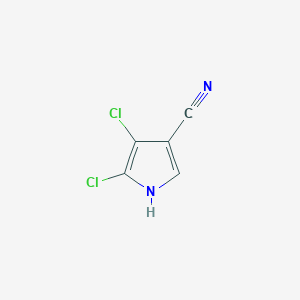
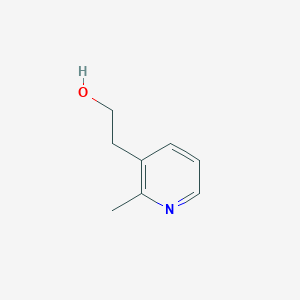

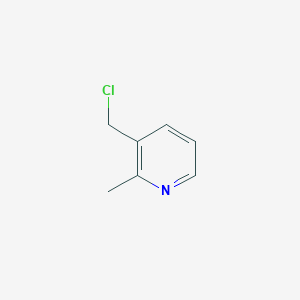

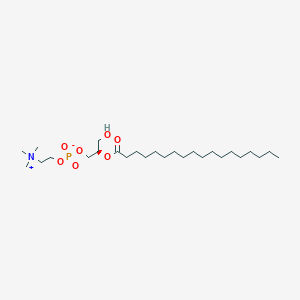
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
